molecular formula C15H23NO4S B2897583 N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1396687-47-0

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2897583
CAS RN: 1396687-47-0
M. Wt: 313.41
InChI Key: FJMCWXHKIFOYFB-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as CP-690,550, is a chemical compound that has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Bioactivity Studies

Research has focused on synthesizing novel sulfonamides and testing their bioactivity, particularly for anti-tumor activities and as enzyme inhibitors. For example, a study by Gul et al. (2016) synthesized a series of new sulfonamides and tested them for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, finding some compounds with interesting cytotoxic activities which could be crucial for further anti-tumor activity studies (Gul et al., 2016).

Antibacterial Agents

Sulfonamide compounds have been synthesized and evaluated for their antibacterial properties. Abbasi et al. (2019) developed a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, showing significant biofilm inhibitory action against Escherichia coli, indicating their potential as antibacterial agents (Abbasi et al., 2019).

Enantio- and Diastereoselective Synthesis

The cyclopropane ring, a common motif in many bioactive molecules, has been the focus of research aiming at the enantio- and diastereoselective construction via C-H activation. Zheng et al. (2019) achieved this through Rh(III)-catalyzed mild and redox-neutral C-H activation and cyclopropylation of N-phenoxylsulfonamides, showing potential synthetic and biological applications (Zheng et al., 2019).

Antitumor Screening and Cell Cycle Analysis

Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, providing insights into the pharmacophore structure and drug-sensitive cellular pathways for different classes of antitumor sulfonamides. Owa et al. (2002) utilized high-density oligonucleotide microarray analysis to characterize these compounds based on gene expression changes (Owa et al., 2002).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-20-14-6-2-12(3-7-14)9-11-21(18,19)16-10-8-15(17)13-4-5-13/h2-3,6-7,13,15-17H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMCWXHKIFOYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide

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